Ethanedioic acid, Cupric Salt

Description

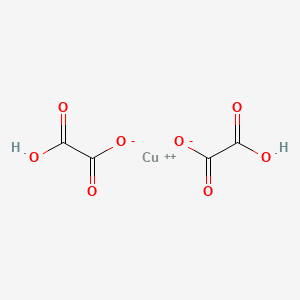

Ethanedioic acid, cupric salt (commonly known as copper(II) oxalate or cupric oxalate) is a coordination compound with the chemical formula C₂CuO₄ (or C₂H₂O₄·Cu) and CAS Registry Number 814-91-5 (hemihydrate: 55671-32-4) . It is formed by the reaction of copper ions with oxalic acid, a dicarboxylic acid.

Structure

3D Structure of Parent

Properties

CAS No. |

56530-90-6 |

|---|---|

Molecular Formula |

C4H2CuO8 |

Molecular Weight |

241.60 g/mol |

IUPAC Name |

copper;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/2C2H2O4.Cu/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+2/p-2 |

InChI Key |

WAMZYWIGKDXBCO-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) oxalate can be synthesized through the reaction of copper(II) sulfate with oxalic acid. The reaction is typically carried out in an aqueous solution, where copper(II) sulfate reacts with oxalic acid to precipitate copper(II) oxalate: [ \text{CuSO}_4 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{CuC}_2\text{O}_4 + \text{H}_2\text{SO}_4 ]

Industrial Production Methods: Industrial production of copper(II) oxalate involves similar methods but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The precipitated copper(II) oxalate is then filtered, washed, and dried.

Types of Reactions:

Oxidation-Reduction Reactions: Copper(II) oxalate can undergo redox reactions where the copper ion is reduced or oxidized.

Thermal Decomposition: When heated, copper(II) oxalate decomposes to form copper(II) oxide, carbon dioxide, and carbon monoxide: [ \text{CuC}_2\text{O}_4 \rightarrow \text{CuO} + \text{CO}_2 + \text{CO} ]

Common Reagents and Conditions:

Oxidizing Agents: Copper(II) oxalate can react with strong oxidizing agents like potassium permanganate.

Reducing Agents: It can also react with reducing agents such as hydrogen gas under specific conditions.

Major Products:

Copper(II) Oxide: Formed during thermal decomposition.

Carbon Dioxide and Carbon Monoxide: Gaseous by-products of thermal decomposition.

Scientific Research Applications

Copper(II) oxalate has various applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other copper compounds.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its role in drug delivery systems due to its coordination properties.

Industry: Used in the production of pigments and as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which copper(II) oxalate exerts its effects is primarily through its ability to coordinate with other molecules. The copper ion can form complexes with various ligands, influencing biochemical pathways and reactions. In biological systems, copper(II) oxalate can interact with cellular components, potentially disrupting microbial cell walls and inhibiting growth.

Comparison with Similar Compounds

Key Properties:

- Physical State : Typically appears as a blue-green crystalline solid .

- Water Solubility : Insoluble in water .

- Regulatory Status : Classified as hazardous under the Clean Water Act (Section 311) and subject to effluent limitations due to its toxicity .

Comparison with Similar Compounds

Ethanedioic acid forms salts with various metals, each exhibiting distinct chemical, physical, and regulatory properties. Below is a detailed comparison:

Calcium Oxalate (C₂CaO₄)

- Formula: C₂CaO₄ · H₂O (monohydrate) .

- CAS : 563-72-4.

- Solubility: Practically insoluble in water or acetic acid; soluble in dilute HCl or HNO₃ .

- Applications : Used in ceramic glazes and rare earth metal separation .

- Key Difference : Unlike cupric oxalate, calcium oxalate lacks significant environmental transport pathways for PCDD/Fs .

Sodium Oxalate (Na₂C₂O₄)

- Formula : Na₂C₂O₄ .

- CAS : 62-76-0.

- Solubility : Highly water-soluble; insoluble in alcohol .

- Applications : Textile finishing, leather tanning, and standardization of potassium permanganate solutions .

- Key Difference : Solubility enables its use in aqueous titrations, unlike insoluble cupric oxalate .

Manganese(II) Oxalate (C₂MnO₄)

- Formula: C₂MnO₄ .

- CAS : 640-67-5.

- Molecular Weight : 142.96 g/mol .

- Applications: Limited data in provided evidence, but manganese oxalates are often used in battery materials or catalysis.

- Key Difference : Manganese’s redox activity contrasts with copper’s role in chelation and environmental pollutant transport .

Lithium Oxalate (Li₂C₂O₄)

- Formula : Li₂C₂O₄ .

- CAS : 553-91-3.

- Applications: Used in chemical synthesis and battery technologies.

- Key Difference : Lithium’s small ionic radius and high charge density impart unique electrochemical properties absent in cupric oxalate .

Potassium Oxalate (K₂C₂O₄)

- Formula : K₂C₂O₄ · H₂O .

- CAS : 127-95-7 (potassium hydrogen oxalate variant).

- Applications : "Salt of lemon" in metal cleaning and analytical chemistry .

- Key Difference : Potassium salts are generally more water-soluble and less toxic than cupric oxalate .

Comparative Data Table

Key Research Findings

- Chelation Activity : Cupric oxalate’s Cu²⁺ chelation efficacy is comparable to EDTA-Na₂, though synthetic hydrazone-thiazole compounds show weaker ferrous chelation .

- Regulatory Divergence : Cupric oxalate’s hazardous classification contrasts with alkali metal oxalates (e.g., sodium, potassium), which are safer in handling .

Q & A

Q. What are the standard laboratory methods for synthesizing Ethanedioic acid, Cupric Salt, and how can purity be validated?

Methodological Answer:

- Synthesis Protocol : Copper(II) oxalate is typically prepared by reacting sodium oxalate with a copper sulfate solution under controlled pH (e.g., pH 3–5). Precipitation occurs as a blue-green solid, which is filtered, washed with cold water, and dried .

- Purity Validation :

Q. Which spectroscopic techniques are recommended for characterizing the structural and thermal properties of Copper(II) oxalate?

Methodological Answer:

- XRD : Identifies crystalline phase and lattice parameters (e.g., space group P2₁/c) .

- FTIR : Detects oxalate ligand coordination modes (bridging vs. chelating) via C-O and Cu-O vibrational bands .

- Thermogravimetric Analysis (TGA) : Decomposes at ~300°C to CuO, CO, and CO₂; paired with DSC to study enthalpy changes .

Q. What are the key steps in qualitative analysis to distinguish Copper(II) oxalate from other cupric salts?

Methodological Answer:

- Anion Test : React with concentrated H₂SO₄; effervescence (CO/CO₂) confirms oxalate .

- Cation Test : Add NH₃ solution; blue precipitate dissolving in excess NH₃ confirms Cu²⁺ .

- Thiocyanate Reaction : Cupric salts yield a dark-green solution with KSCN, unlike Fe³⁺ (blood-red) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for Copper(II) oxalate across solvents?

Methodological Answer:

- Controlled Replication : Standardize solvent purity (e.g., HPLC-grade water vs. tap water) and temperature (e.g., 25°C ± 0.5°C) .

- Surface Analysis : Use SEM-EDS to detect surface impurities (e.g., adsorbed sulfates) that may alter solubility .

- Ionic Strength Adjustment : Test solubility in buffered solutions (e.g., ammonium acetate) to isolate ion-specific effects .

Q. What advanced techniques are suitable for detecting trace metal impurities (e.g., Pb²⁺, Fe³⁺) in synthesized Copper(II) oxalate?

Methodological Answer:

- ICP-MS : Quantify metals at ppb levels; calibrate with NIST-certified standards .

- Chelation Extraction : Use acid ammonium oxalate (pH 3) to selectively dissolve impurities without degrading the Cu-oxalate matrix .

- Electrochemical Stripping : Anodic stripping voltammetry for Pb²⁺ detection in dissolved samples .

Q. How does pH during synthesis influence the morphology and reactivity of Copper(II) oxalate crystals?

Methodological Answer:

- pH-Varied Synthesis : Prepare batches at pH 3, 5, and 7; analyze via SEM for crystal habit (e.g., needle-like vs. prismatic) .

- Reactivity Testing : Compare dissolution rates in HCl (1M) to correlate morphology with surface area .

- Computational Modeling : Use DFT to simulate pH-dependent ligand coordination and nucleation pathways .

Q. What methodologies address inconsistencies in thermal decomposition pathways reported for Copper(II) oxalate?

Methodological Answer:

- In Situ XRD/TGA : Monitor phase transitions during heating to identify intermediates (e.g., CuC₂O₄·0.5H₂O → CuO) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases (CO, CO₂) to validate stoichiometry .

- Kinetic Studies : Apply Flynn-Wall-Ozawa method to calculate activation energy discrepancies .

Methodological Design & Data Analysis

Q. How should researchers design experiments to optimize Copper(II) oxalate synthesis for high crystallinity?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, reactant ratio, stirring rate) and use ANOVA to identify significant factors .

- Crystallization Control : Seed with microcrystals or use slow evaporation for larger crystals .

- Quality Metrics : Define crystallinity via XRD peak sharpness (FWHM < 0.1°) and TGA residue alignment with theoretical CuO yield (79.8%) .

Q. What statistical approaches are recommended for analyzing conflicting data on the catalytic activity of Copper(II) oxalate in organic reactions?

Methodological Answer:

- Meta-Analysis : Aggregate data from peer-reviewed studies; apply random-effects models to account for variability .

- Error Source Identification : Use Grubbs’ test to detect outliers in reaction yield datasets .

- Controlled Replication : Standardize catalyst loading (e.g., 5 mol%) and solvent systems (e.g., DMF vs. ethanol) .

Q. How can researchers validate the environmental stability of Copper(II) oxalate in soil or aqueous systems?

Methodological Answer:

- Long-Term Exposure Studies : Incubate samples in simulated soil (pH 4–8) and analyze Cu²⁺ leaching via AAS .

- Microbial Impact Assessment : Test biodegradation using Pseudomonas spp. cultures; monitor oxalate depletion via HPLC .

- Speciation Modeling : Use PHREEQC to predict Cu-oxalate solubility under varying redox conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.